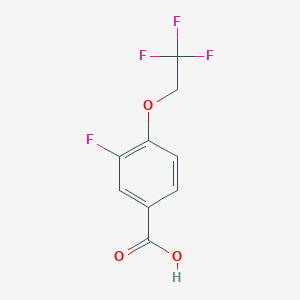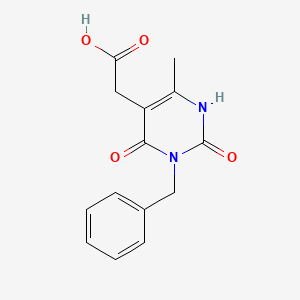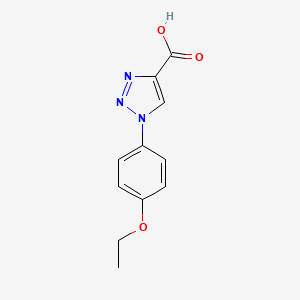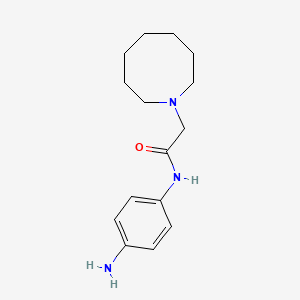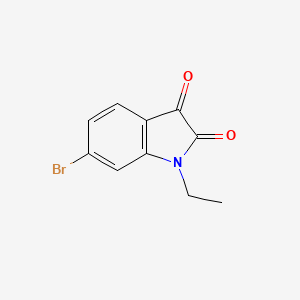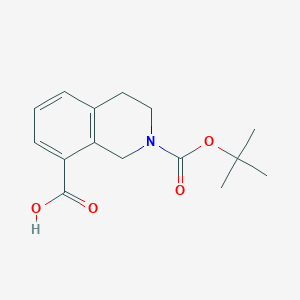
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
説明
The compound “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline with a saturated ring system . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” involves the use of the Boc group as the N α-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Molecular Structure Analysis
The molecular structure of “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” can be deduced from its name. The “2-(Tert-butoxycarbonyl)” indicates that a tert-butoxycarbonyl group is attached at the 2-position of the tetrahydroisoquinoline ring. The “8-carboxylic acid” indicates that a carboxylic acid group is attached at the 8-position of the tetrahydroisoquinoline ring .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
科学的研究の応用
Synthetic and Medicinal Chemistry Applications
Tetrahydroisoquinoline derivatives, sharing a structural resemblance to the compound , have been extensively studied for their therapeutic potentials. These compounds are recognized as "privileged scaffolds" in drug discovery, with various applications in treating diseases such as cancer, malaria, and central nervous system disorders. The US FDA's approval of trabectedin, a tetrahydroisoquinoline derivative, for soft tissue sarcomas underscores the significance of these compounds in anticancer drug discovery (Singh & Shah, 2017).
Environmental Applications
The study of synthetic phenolic antioxidants (SPAs), which share functional groups with the compound of interest, highlights the environmental persistence and human exposure risks of these chemicals. SPAs, such as BHT (butylated hydroxytoluene), have been detected across various environmental matrices and human tissues, suggesting a need for research into novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Antioxidant and Biological Activities
Carboxylic acids, including those with tert-butoxycarbonyl groups, are key in designing biologically active compounds. Their role in the synthesis of drugs and the modulation of biological pathways, such as antioxidant, antimicrobial, and anticancer activities, is well documented. This underscores the chemical’s potential in contributing to the synthesis of novel therapeutic agents with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).
Environmental Remediation
The environmental behavior and remediation potential of carboxylic acids, potentially including those similar to the compound , have been explored. Specifically, their role in the reduction of toxic chromium (VI) to less harmful chromium (III) forms in water treatment processes highlights the environmental application of these compounds (Jiang et al., 2019).
Safety And Hazards
While specific safety and hazard information for “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” is not available, general precautions when handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
Future directions for the study of “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” and similar compounds could involve the development of more efficient synthesis methods , as well as the exploration of their potential applications in various fields such as medicine and materials science .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-7-10-5-4-6-11(13(17)18)12(10)9-16/h4-6H,7-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYAGWSJLASPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662874 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
CAS RN |
878798-87-9 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



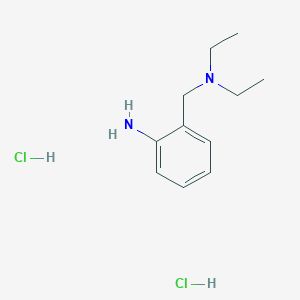
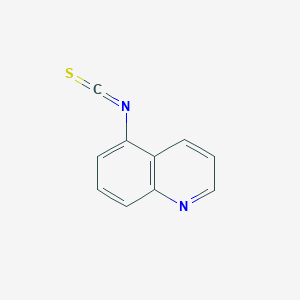
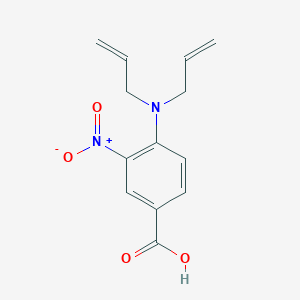
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)
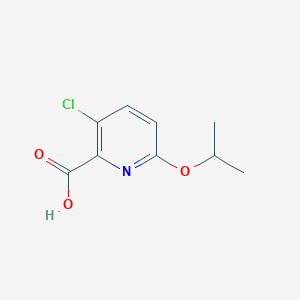
![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
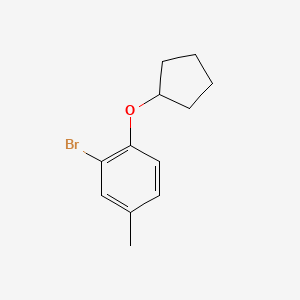
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)
